molecular formula C31H30ClFN4O3S B14021841 Jbj-09-063 hydrochloride

Jbj-09-063 hydrochloride

Cat. No.: B14021841
M. Wt: 593.1 g/mol
InChI Key: WRPISHRFWKJLSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of JBJ-09-063 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization to introduce specific substituents. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods: : Industrial production methods for this compound are also proprietary. it is known that the compound is produced under stringent conditions to ensure high purity and efficacy .

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: A first-generation reversible EGFR inhibitor.

    Gefitinib: Another first-generation reversible EGFR inhibitor.

    Afatinib: A second-generation irreversible EGFR inhibitor.

    Osimertinib: A third-generation irreversible EGFR inhibitor.

Uniqueness: : JBJ-09-063 hydrochloride is unique in its ability to selectively inhibit mutant forms of EGFR, including those resistant to other EGFR inhibitors. Its allosteric mechanism of action allows it to overcome resistance mechanisms that limit the efficacy of ATP-competitive inhibitors .

Properties

Molecular Formula

C31H30ClFN4O3S

Molecular Weight

593.1 g/mol

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide;hydrochloride

InChI

InChI=1S/C31H29FN4O3S.ClH/c1-35-13-10-21(11-14-35)19-2-4-20(5-3-19)22-6-7-23-18-36(30(39)25(23)16-22)28(26-17-24(32)8-9-27(26)37)29(38)34-31-33-12-15-40-31;/h2-9,12,15-17,21,28,37H,10-11,13-14,18H2,1H3,(H,33,34,38);1H

InChI Key

WRPISHRFWKJLSS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3.Cl

Origin of Product

United States

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